((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

Catalog No.
S3336300
CAS No.
146780-09-8
M.F
C8H8F3O3P
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

CAS Number

146780-09-8

Product Name

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

IUPAC Name

[3-(trifluoromethyl)phenyl]methylphosphonic acid

Molecular Formula

C8H8F3O3P

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

TVXYXFHWFHNWTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is a chemical compound with the molecular formula C₈H₈F₃O₃P. It features a trifluoromethyl group attached to a phenyl ring, making it a unique member of the phosphonic acid family. This compound is characterized by its phosphonic acid functionality, which contributes to its reactivity and potential applications in various fields, including materials science and pharmaceuticals .

The chemical behavior of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is influenced by its phosphonic acid group. It can participate in several types of reactions:

  • Esterification: The hydroxyl group of the phosphonic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Dephosphorylation: Under certain conditions, this compound may lose the phosphonic acid moiety, which can be significant in biological systems.

These reactions highlight its versatility as a building block for more complex molecules .

Several methods exist for synthesizing ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid:

  • Direct Phosphorylation: This method involves reacting a suitable phenolic precursor with phosphorus oxychloride or phosphorus trichloride in the presence of a base.
  • Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques, often using reagents like trifluoroacetic anhydride.
  • Grignard Reaction: A Grignard reagent derived from 3-trifluoromethylbenzyl chloride can react with phosphorus compounds to yield the desired phosphonic acid.

These synthesis routes allow for the customization of the compound's properties based on specific needs in research and industry .

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid has several notable applications:

  • Material Science: It is utilized in tuning surface energy and modifying the wetting properties of materials, particularly metal oxides.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery and development.
  • Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its reactivity and ability to interact with biological systems .

Studies investigating the interactions of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid with various biological molecules are still emerging. Initial research suggests that it may interact with proteins and enzymes, potentially influencing metabolic pathways. Further studies are required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methylphosphonic AcidC₂H₇O₃PSimple structure; used as a flame retardant
Phenylmethylphosphonic AcidC₉H₁₁O₃PContains an additional phenyl group
Tris(3-trifluoromethylphenyl)phosphateC₂₁H₁₉F₉O₄PContains multiple trifluoromethyl groups

Uniqueness

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is unique due to its combination of trifluoromethyl substitution and phosphonic acid functionality, which enhances both its chemical reactivity and potential biological activity. This distinct profile sets it apart from other similar compounds, making it a valuable candidate for further research and application development .

XLogP3

1.1

UNII

OLT4M28U3Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

((3-trifluoromethyl)phenyl)methyl-phosphonic acid

Dates

Modify: 2024-04-14

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